3-Amino-N-benzyl-N,5-dimethylbenzamide
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Overview
Description
3-Amino-N-benzyl-N,5-dimethylbenzamide is an organic compound with a complex structure that includes an amino group, a benzyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-benzyl-N,5-dimethylbenzamide typically involves multiple steps. One common method starts with the nitration of a benzyl compound, followed by reduction to introduce the amino group. The benzyl group is then added through a Friedel-Crafts alkylation reaction. The final step involves the formation of the amide bond through a condensation reaction with dimethylbenzamide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-benzyl-N,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or alkyl halides in organic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzylamines.
Scientific Research Applications
3-Amino-N-benzyl-N,5-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-benzyl-N,5-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl and dimethylbenzamide moieties can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N,N-dimethylbenzamide: Lacks the benzyl group, leading to different chemical properties and reactivity.
2-Amino-5-chloro-N,3-dimethylbenzamide: Contains a chloro substituent, which can influence its reactivity and biological activity.
N,N-Dimethylbenzamide: Simplified structure without the amino or benzyl groups, used as a basic building block in organic synthesis.
Uniqueness
3-Amino-N-benzyl-N,5-dimethylbenzamide is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
3-amino-N-benzyl-N,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-14(10-15(17)9-12)16(19)18(2)11-13-6-4-3-5-7-13/h3-10H,11,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDFWQNSOCSKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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